

The Discovery and Synthesis of Jacoline: A Technical Whitepaper

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Compound of Interest

Compound Name: *Jacoline*

Cat. No.: *B191633*

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Abstract

Jacoline is a naturally occurring pyrrolizidine alkaloid (PA) identified in various plant species, notably within the *Senecio* genus. Like many unsaturated PAs, **Jacoline** is recognized for its significant hepatotoxicity, posing potential health risks to humans and livestock through the consumption of contaminated plants or derived products. This technical guide provides a comprehensive overview of the discovery, physicochemical properties, proposed synthesis, and the molecular mechanisms underlying the biological activity of **Jacoline**. Particular emphasis is placed on the metabolic activation and the subsequent signaling pathways that mediate its cytotoxic and genotoxic effects. This document is intended to serve as a core resource for researchers in toxicology, natural product chemistry, and drug development.

Discovery and Physicochemical Properties

Jacoline is a member of the senecionine-type pyrrolizidine alkaloids, a class of compounds known for their presence in numerous plant species worldwide, especially in the Asteraceae, Boraginaceae, and Fabaceae families.^[1] These alkaloids are produced by plants as a defense mechanism against herbivores.^[1] **Jacoline**, along with related compounds such as jacobine, jaconine, and jaczine, is a subject of research due to its presence in various plants and its toxicological profile.^[1]

The physicochemical properties of **Jacoline** have been characterized and are summarized in the table below. This data is crucial for understanding its behavior in biological systems and for the development of analytical methods.

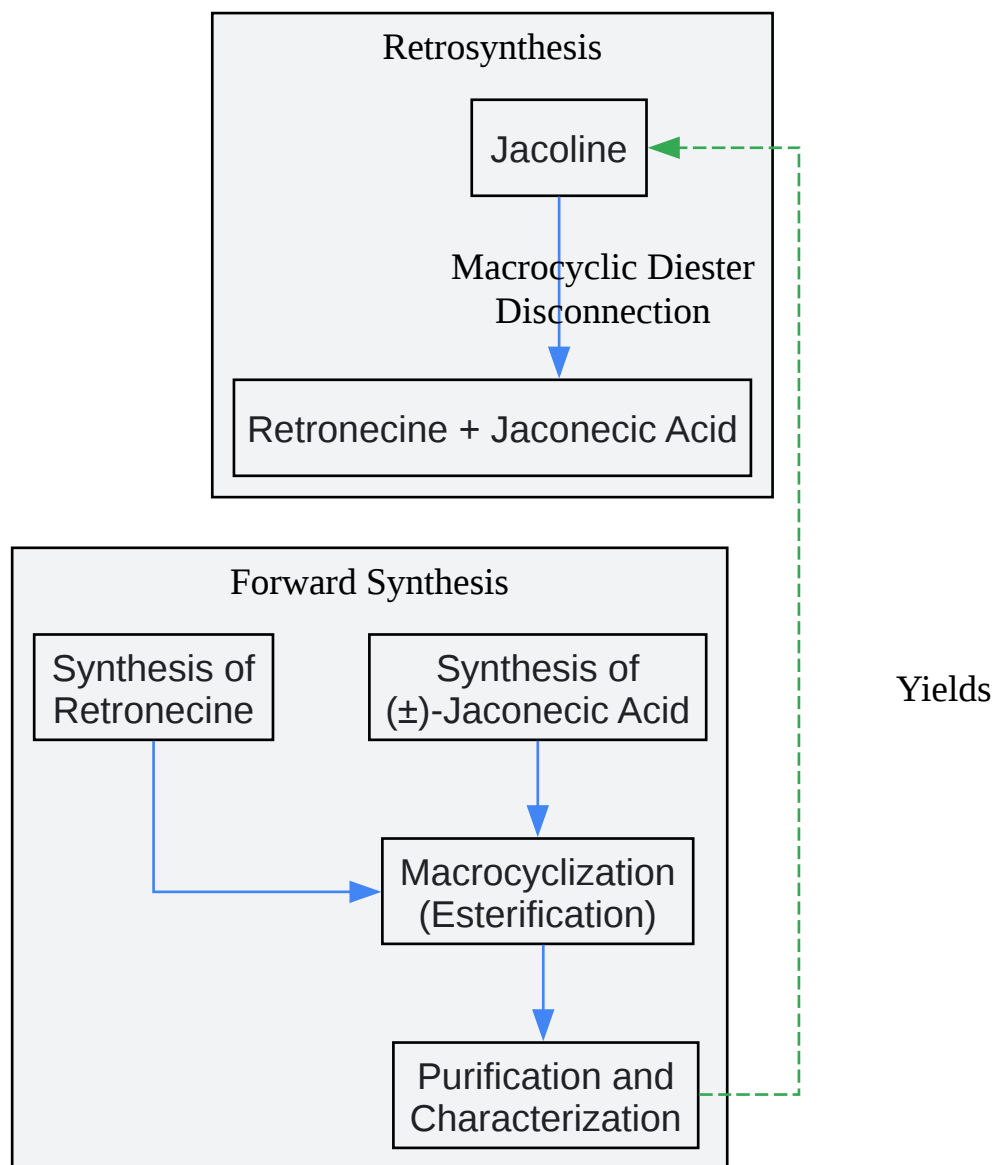
Property	Value	Reference
IUPAC Name	(1R,4R,6R,7S,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxo-14-azatricyclo[9.5.1.0 ^{14,17}]heptadec-11-ene-3,8-dione	[1]
CAS Registry Number	480-76-2	[1]
Molecular Formula	C ₁₈ H ₂₇ NO ₇	[1]
Molecular Weight	369.4 g/mol	[1]
InChIKey	FMWJEBGSMQNN-MCCFIOHQSA-N	[1]
SMILES	<chem>C[C@@H]1C--INVALID-LINK--(--INVALID-LINK--O)O</chem>	[1]
XLogP3	-0.1	[2]
Hydrogen Bond Donors	3	[2]
Hydrogen Bond Acceptors	8	[2]

Synthesis of Jacoline

A complete, published total synthesis of **Jacoline** is not currently available in the scientific literature. However, a plausible synthetic route can be conceptualized based on the synthesis of related pyrrolizidine alkaloids. Specifically, the synthesis of Jaconine, a chlorinated derivative of **Jacoline**, is proposed to proceed through a "**jacoline**-like precursor".[3] This suggests a strategy focused on the construction of the core **Jacoline** structure, which could then be subjected to further functionalization.

The proposed retrosynthesis of a **Jacoline**-like structure involves the disconnection of the macrocyclic diester linkages. This approach yields the necine base, retronecine, and the corresponding necic acid, jaconecic acid. The synthesis of these two key precursors would be the primary focus, followed by their esterification to form the macrocyclic structure.

Experimental Workflow: Proposed Synthesis of Jacoline



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Caption: Proposed synthetic workflow for **Jacoline**.

Experimental Protocol: Synthesis of (±)-Jaconecic Acid Precursor

The following is a generalized protocol adapted from the reported total synthesis of (±)-jaconecic acid, a key component for the proposed synthesis of **Jacoline**.^[3]

- **Preparation of Furfuryl Allyl Sulfide:** 3,4-dichlorofuroic acid is converted to its corresponding furfuryl alcohol. This alcohol is then reacted with allyl mercaptan in the presence of a strong base, such as sodium hydride, to yield furfuryl allyl sulfide.
- **Thio-Claisen Rearrangement:** The furfuryl allyl sulfide undergoes a thermal thio-Claisen rearrangement to produce a dihydrothiopyran derivative.
- **Oxidative Ring Contraction:** The dihydrothiopyran derivative is subjected to an oxidative ring contraction to form a cyclopentenone intermediate.
- **Michael Addition and Cyclization:** A Michael addition of a suitable nucleophile to the cyclopentenone, followed by an intramolecular aldol cyclization, constructs the bicyclic core of jaconecic acid.
- **Functional Group Manipulations:** A series of functional group manipulations, including reductions, oxidations, and protections/deprotections, are carried out to install the correct stereochemistry and functional groups of (±)-jaconecic acid.
- **Purification:** The final product is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

Biological Activity and Toxicity

Jacoline, as a 1,2-unsaturated pyrrolizidine alkaloid, is known for its hepatotoxicity.^[4] The toxicity of these compounds is not inherent to the parent molecule but is a result of metabolic activation in the liver.^[5] Chronic exposure to low levels of PAs can lead to severe liver damage, including veno-occlusive disease, liver cirrhosis, and liver cancer.^[5]

While specific LD50 and IC50 values for **Jacoline** are not readily available in the public domain, data for related pyrrolizidine alkaloids provide an indication of its potential toxicity. The toxicity of PAs is highly dependent on their structure.^[5]

Compound	Toxicity Metric	Value ($\mu\text{mol}\cdot\text{L}^{-1}$)	Cell Line	Assay	Reference
6-methoxy-dihydrosanguinarine	IC50	0.61	MCF-7	MTT	[6]
6-methoxy-dihydrosanguinarine	IC50	0.54	SF-268	MTT	[6]

Note: The data presented is for a related alkaloid and is intended to be illustrative of the potential cytotoxicity of this class of compounds.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxicity of a compound like **Jacoline** against a cancer cell line (e.g., HepG2).

- **Cell Seeding:** Plate human hepatocellular carcinoma (HepG2) cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **Jacoline** in the appropriate cell culture medium. Remove the existing medium from the wells and add the **Jacoline** solutions. Include untreated cells as a negative control and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
- **MTT Addition:** Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS). Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 μL of the MTT working solution to each well.
- **Incubation:** Incubate the plate for 3-4 hours at 37°C.
- **Solubilization:** Carefully remove the MTT solution and add 100 μL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15

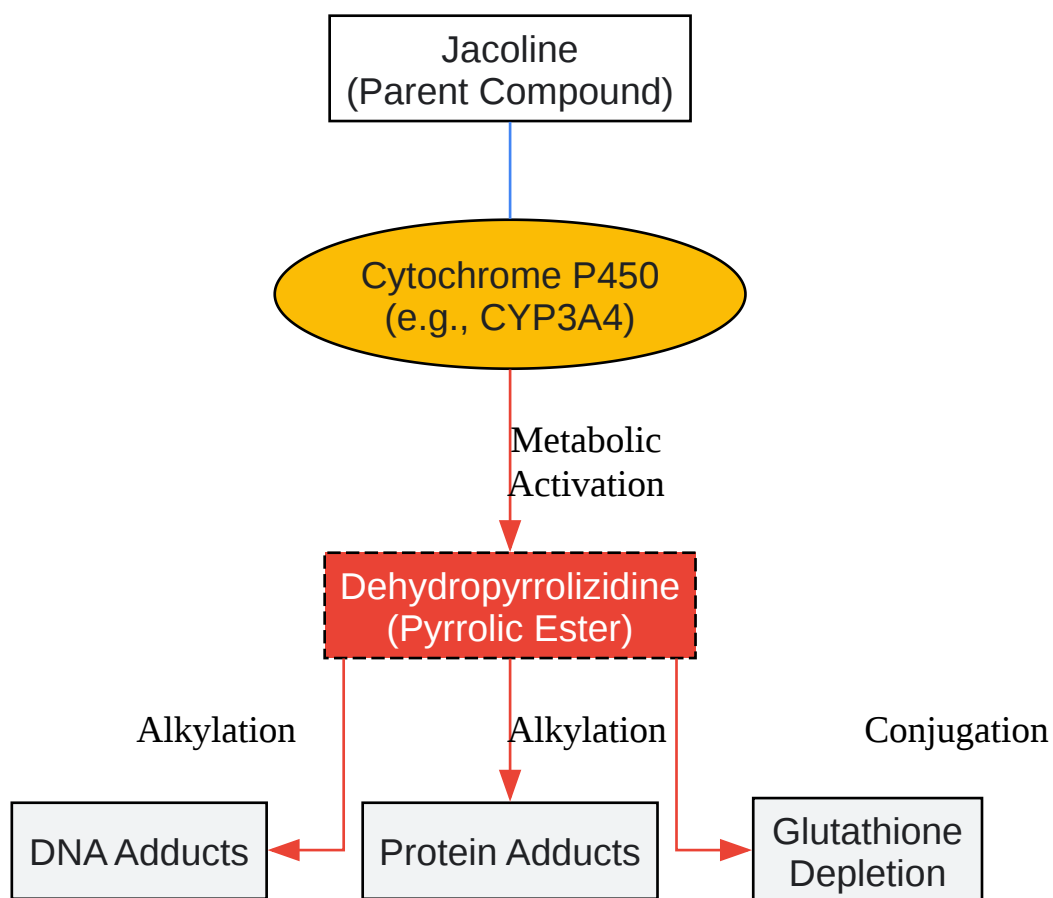
minutes.

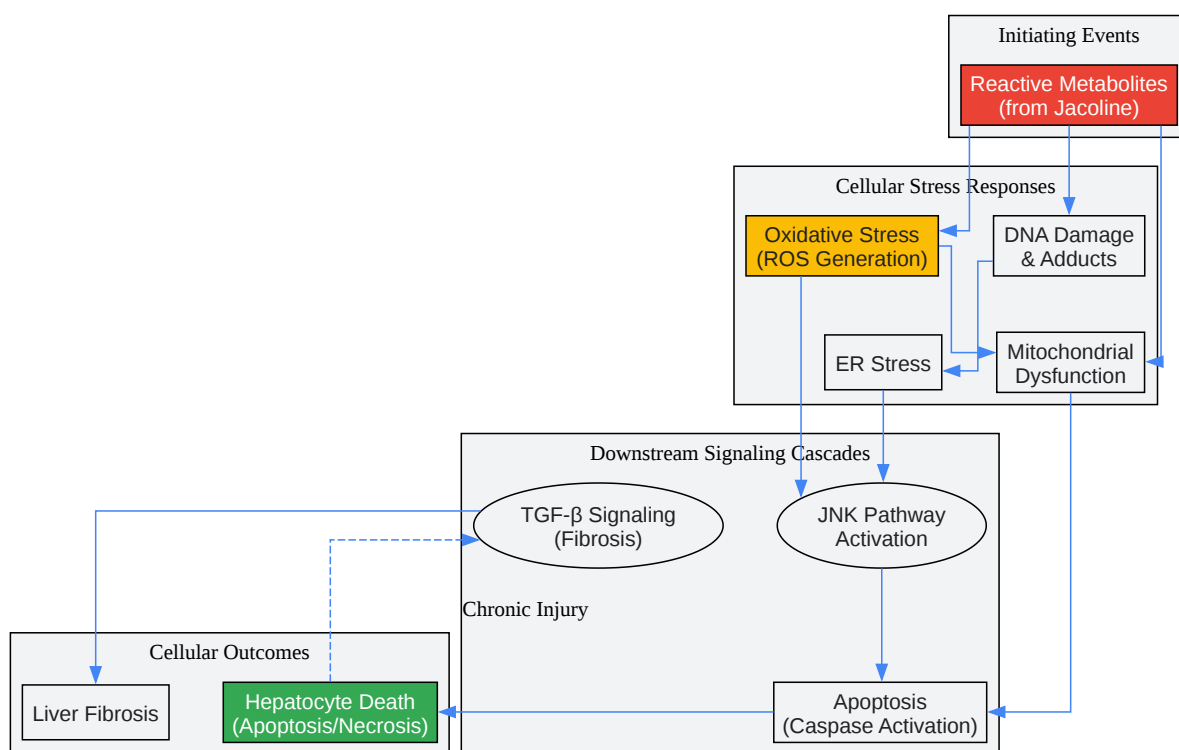
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.^[7]

Mechanism of Action and Signaling Pathways

The hepatotoxicity of **Jacoline** and other unsaturated PAs is a multi-step process initiated by metabolic activation in the liver. This process leads to cellular damage through a variety of interconnected signaling pathways.

Metabolic Activation and Formation of Reactive Metabolites





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